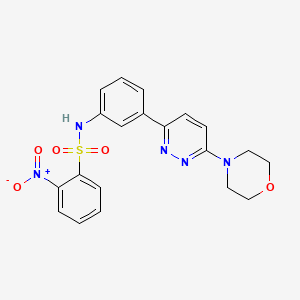

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O5S/c26-25(27)18-6-1-2-7-19(18)31(28,29)23-16-5-3-4-15(14-16)17-8-9-20(22-21-17)24-10-12-30-13-11-24/h1-9,14,23H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIXBQBOOPTWOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the morpholinopyridazinyl intermediate, which is then coupled with a phenyl ring bearing a nitrobenzenesulfonamide group. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium on carbon or copper iodide to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, the nitro group can participate in redox reactions, affecting the oxidative state of the target molecules. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, altering their conformation and function.

Comparison with Similar Compounds

Table 1: Key Properties of 2-Nitrobenzenesulfonamide Derivatives

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., Cl in 5c) increase melting points compared to electron-donating groups (e.g., OMe in 5e) due to stronger intermolecular interactions . The target compound’s morpholinopyridazine group, combining both electron-donating (morpholine) and withdrawing (pyridazine) moieties, may result in intermediate polarity and unique packing behavior.

- Synthetic Yields: Derivatives with simpler substituents (e.g., 5a, 5f) achieve higher yields (82–88%) compared to halogenated analogs (66% for 5c) .

- Conformational Flexibility: The dihedral angle between the sulfonyl and anilino rings increases with bulkier substituents (e.g., 70.27° for 5c vs. 59.55° for 5a) . The morpholinopyridazine group in the target compound is expected to further distort planarity, affecting binding interactions in biological systems.

Physicochemical and Functional Differences

- Solubility: Halogenated derivatives (5b–5d) exhibit lower aqueous solubility due to hydrophobic substituents, whereas the methoxy group (5e) enhances solubility slightly . The target compound’s morpholinopyridazine group, with polar N and O atoms, may improve solubility relative to halogenated analogs.

- Stability: Crystal structures of 5c reveal dimerization via N–H···O hydrogen bonds, enhancing stability .

- Reactivity: The nitro group in all derivatives acts as a strong electron-withdrawing group, activating the sulfonamide for nucleophilic substitution. However, steric hindrance from the morpholinopyridazine group in the target compound may slow such reactions compared to smaller analogs (e.g., 5a) .

Biological Activity

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Morpholinopyridazine moiety : This part is believed to contribute to the compound's biological activity through its interactions with various biological targets.

- Nitrobenzenesulfonamide group : Known for its role in enhancing solubility and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- The morpholinopyridazine component interacts with specific receptors or enzymes involved in cell signaling pathways.

- The nitro group may play a role in redox reactions, influencing oxidative stress within cells.

In Vitro Studies

In vitro studies have demonstrated that the compound can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:

- E. coli : Significant inhibition at concentrations as low as 10 µg/mL.

- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL.

In Vivo Studies

Animal models have been utilized to assess the anticancer potential of this compound. In one study:

- Mice treated with the compound showed a reduction in tumor size compared to control groups, indicating its potential efficacy in cancer treatment.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound led to significant improvement and reduction in infection markers.

-

Case Study on Cancer Treatment :

- In a study involving breast cancer cell lines, the compound induced apoptosis and inhibited cell cycle progression, suggesting mechanisms for its anticancer activity.

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.